3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
CAS No.: 156428-85-2
Cat. No.: VC21281809
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156428-85-2 |
---|---|
Molecular Formula | C12H19N3O |
Molecular Weight | 221.3 g/mol |
IUPAC Name | 3-methoxy-4-(4-methylpiperazin-1-yl)aniline |
Standard InChI | InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16-2/h3-4,9H,5-8,13H2,1-2H3 |
Standard InChI Key | AFEAGBCLWMVRHF-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)N)OC |
Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)N)OC |
Introduction
Chemical Identity and Properties
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is an organic compound with clearly defined physical and chemical properties. This section outlines its fundamental characteristics and structural features that determine its behavior in chemical and biological systems.
Basic Information and Identification
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is registered in chemical databases with distinct identifiers. It has the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol . The compound was first added to the PubChem database on November 6, 2006, with the most recent modification to its entry dated March 8, 2025 . This compound is officially identified in chemical databases under PubChem CID 11844761, providing a standard reference point for researchers and chemists working with this substance .
Structural Features
The compound contains three key structural components that define its chemical behavior: an aniline group (aromatic amine), a methoxy substituent, and a 4-methylpiperazin-1-yl group. The structural arrangement features an aniline core with the methoxy group at position 3 and the 4-methylpiperazin-1-yl substituent at position 4 of the benzene ring . This specific arrangement of functional groups creates a molecule with both hydrophobic (aromatic ring) and hydrophilic (amine and piperazine) regions, contributing to its potential pharmacological properties.
Physical and Chemical Properties
Based on its structure, 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline exhibits properties consistent with substituted anilines and piperazine derivatives. The compound exists as a solid at room temperature, with physical properties influenced by its functional groups. The presence of the aniline primary amine makes it susceptible to oxidation when exposed to light, similar to other aniline derivatives. The compound's solubility profile is enhanced by the presence of multiple nitrogen atoms, which can form hydrogen bonds with polar solvents.
Table 1: Key Physical and Chemical Properties of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Synthesis Methods
The synthesis of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline involves specific reaction pathways that can be deduced from related compounds. Although direct synthesis information for this exact compound is limited in the provided search results, valuable insights can be gained from the synthetic routes of structural analogs.
General Synthetic Approach
Based on the synthetic procedures for similar compounds, 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline can be prepared through a series of controlled reactions. A common approach would involve starting with a suitably substituted nitrobenzene derivative, introducing the methylpiperazine group, and subsequently reducing the nitro group to form the desired aniline product.
Alternative Synthetic Routes
Alternative synthetic routes may involve different coupling strategies. For instance, the direct coupling of 3-methoxy-4-haloaniline derivatives with 1-methylpiperazine under appropriate conditions might provide an alternative pathway. The selection of the optimal synthetic route would depend on reagent availability, desired purity, and scale of production.
Structural Comparison with Analogs
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline shares structural similarities with several related compounds, but possesses distinct features that influence its chemical behavior and potential applications.
Comparison with Piperidine Analogs
3-Methoxy-4-(4-methylpiperidin-1-yl)aniline is a closely related structural analog that differs in containing a piperidine rather than a piperazine ring . This seemingly minor structural difference significantly impacts the compound's properties. While 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline has a molecular weight of 221.30 g/mol, the piperidine analog has a slightly lower molecular weight of 220.31 g/mol . More importantly, the presence of an additional nitrogen atom in the piperazine ring of our target compound creates an extra hydrogen bond acceptor site and alters the basicity profile.
Comparison with Related Pharmaceutical Intermediates
Several compounds in the search results share structural elements with 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline and are employed as intermediates in pharmaceutical synthesis. For example, compounds containing the 4-(4-methylpiperazin-1-yl)piperidin-1-yl moiety are utilized in the development of ALK inhibitors, suggesting potential similar applications for our target compound .
The structural features of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline, particularly the combination of an aniline group with a methoxy substituent and a methylpiperazine moiety, create a molecular framework that can be valuable in medicinal chemistry, especially for compounds targeting protein kinases and other enzymes .
Table 2: Comparison of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline with Structural Analogs
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